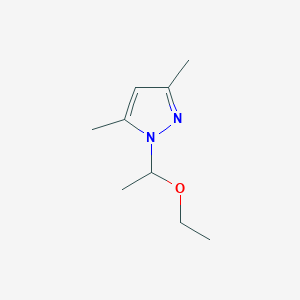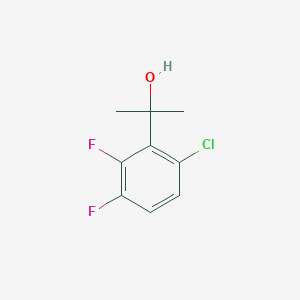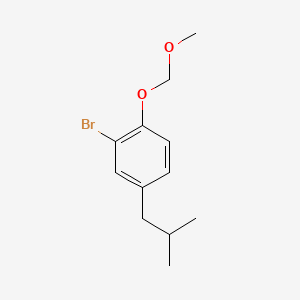
Isorhodeasapogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhodeasapogenin is a steroidal sapogenin, specifically classified as a spirostanol. It is a naturally occurring compound found in various plant species, particularly within the genus Tupistra. The systematic name for this compound is (25R)-5β-spirostan-1β,3β-diol, and its molecular formula is C27H44O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isorhodeasapogenin can be achieved through the reduction of anhydrotokorogenin using lithium aluminum hydride. This reaction leads to the formation of desoxytokorogenin, which is identical to this compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from plant sources, particularly from species within the genus Tupistra. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound. Advanced methods such as microbial transformation using fungi like Syncephalastrum racemosum have also been employed to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isorhodeasapogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of anhydrotokorogenin with lithium aluminum hydride results in the formation of this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminum hydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce dihydroxysapogenins .
Aplicaciones Científicas De Investigación
Isorhodeasapogenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the study of steroidal chemistry.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Mecanismo De Acción
Comparación Con Compuestos Similares
- Ruscogenin
- Diosgenin
- Smilagenin
- Tigogenin
- Sarsasapogenin
Propiedades
Número CAS |
472-10-6 |
|---|---|
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
NCLLSOCDVMFDSK-XSSAKHEISA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)


![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)


![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)



